Ethyl 2-(6-bromo-2-naphthyloxy)acetate
Description
Foundational Significance of Naphthalene (B1677914) Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry
The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a cornerstone in the fields of organic and medicinal chemistry. This simple polycyclic aromatic hydrocarbon is a versatile building block for creating complex molecules with significant electronic and optical properties. jst.go.jp In medicinal chemistry, the naphthalene nucleus is present in numerous compounds exhibiting a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.gov
The structural rigidity and extended π-system of the naphthalene core allow for specific interactions with biological targets. This has led to the development of several FDA-approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the beta-blocker Propranolol, and the antifungal agent Terbinafine. The ability to functionalize the naphthalene ring at various positions enables chemists to fine-tune the steric and electronic properties of derivatives, optimizing their pharmacological profiles. This strategic modification is a key theme in modern drug discovery, making naphthalene-based structures a continuing focus of intensive research. bohrium.comtandfonline.com
Strategic Positioning of Aryloxyacetate Scaffolds in Pharmaceutical and Materials Science Research
The aryloxyacetate moiety, characterized by an acetic acid group linked to an aromatic ring via an ether bond, is a privileged scaffold in pharmaceutical research. This structural motif is a key component of various biologically active molecules. Aryloxyacetic acids have been investigated for a range of therapeutic applications, and recent studies have explored their potential as multi-target agents for treating complex multifactorial diseases like Alzheimer's. nih.gov
However, the inclusion of this scaffold is also a subject of careful consideration in drug design due to metabolic pathways. Arylacetic acids and, to a lesser extent, aryloxyacetic acids can form reactive acyl glucuronide metabolites, which have been associated with idiosyncratic drug-induced liver injury. drughunter.com This metabolic profile necessitates a thorough evaluation during the drug development process. Despite these considerations, the aryloxyacetate framework remains a valuable tool for medicinal chemists, offering a versatile platform for developing new therapeutic agents with tailored activities.
Comprehensive Research Scope and Objectives Pertaining to Ethyl 2-(6-bromo-2-naphthyloxy)acetate
The study of this compound is primarily driven by its crucial role as a direct precursor to Naproxen. researchgate.net Research into this specific compound is focused on optimizing its synthesis, understanding its physicochemical properties, and exploring its potential for creating novel derivatives with unique biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₃BrO₃ |
| Molecular Weight | 309.15 g/mol |
| Appearance | Solid |
| CAS Number | 153291-12-4 |
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This method involves the reaction of 6-bromo-2-naphthol (B32079) (also known as 6-bromo-2-hydroxynaphthalene) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). researchgate.netorgsyn.orgchemicalbook.com The reaction is conducted in the presence of a weak base, commonly anhydrous potassium carbonate, which acts as a proton scavenger. Anhydrous acetone (B3395972) is frequently used as the solvent. The mixture is heated under reflux for several hours to ensure the completion of the reaction. researchgate.netscispace.com Following the reaction, the inorganic salts are filtered off, and the solvent is evaporated to yield the crude product, which can then be purified by recrystallization. scispace.com
Table 2: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Reference |
| Reactant 1 | 6-bromo-2-hydroxynaphthalene | researchgate.net |
| Reactant 2 | Ethyl chloroacetate | researchgate.net |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | researchgate.net |
| Solvent | Acetone | researchgate.net |
| Temperature | Reflux | researchgate.net |
| Reaction Time | 5 hours | researchgate.net |
Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 4.9979 (5) | researchgate.net |
| b (Å) | 9.3847 (7) | researchgate.net |
| c (Å) | 27.778 (3) | researchgate.net |
| β (°) | 94.857 (8) | researchgate.net |
| Volume (ų) | 1298.0 (2) | researchgate.net |
| Z | 4 | researchgate.net |
The primary chemical transformation of this compound is its conversion to Naproxen. This process involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by subsequent chemical steps to replace the bromine atom with a methoxy (B1213986) group and introduce the chiral propionic acid side chain.
Beyond its role as a Naproxen precursor, the molecule offers several sites for further derivatization. The aryl bromide functionality is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.net These reactions would allow for the introduction of a wide array of substituents at the 6-position of the naphthalene core, leading to novel analogues. Furthermore, the ester group can be readily converted into other functional groups. For instance, hydrolysis yields the corresponding carboxylic acid, which can then be converted to amides, while reduction would afford the corresponding alcohol. These transformations open pathways to a diverse library of new naphthalene derivatives for further investigation.
The biological relevance of derivatives stemming from this compound is exemplified by Naproxen. As a non-steroidal anti-inflammatory drug, Naproxen functions by non-selectively inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes. nih.govbohrium.com This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.
The development of new derivatives from this precursor could lead to compounds with improved or novel biological activities. For example, structural modifications to the Naproxen scaffold have been explored to create derivatives with enhanced anti-inflammatory activity and reduced gastrointestinal side effects. jst.go.jpnih.gov Research has also expanded to investigate the anticancer and antimicrobial properties of Naproxen derivatives. nih.govtandfonline.com By leveraging the synthetic accessibility of this compound, researchers can systematically modify the naphthalene core and the aryloxyacetate side chain to probe structure-activity relationships and potentially identify new therapeutic agents that act on the COX pathway or other biological targets. jst.go.jp
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(6-bromonaphthalen-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-2-17-14(16)9-18-13-6-4-10-7-12(15)5-3-11(10)8-13/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVNFSQYAALDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathway Elucidation for Ethyl 2 6 Bromo 2 Naphthyloxy Acetate
Precursor Synthesis of 6-Bromo-2-hydroxynaphthalene
The synthesis of 6-bromo-2-hydroxynaphthalene is a critical initial step, which can be achieved through several methodologies. The most common approaches involve the direct bromination of 2-naphthol (B1666908) followed by a reduction step, or more direct, yet challenging, selective bromination strategies.
Direct Bromination Strategies of 2-Naphthol
The direct bromination of 2-naphthol is a common starting point for the synthesis of brominated naphthol derivatives. However, this reaction typically yields a mixture of products, with the primary product being 1,6-dibromo-2-naphthol (B94854) due to the directing effects of the hydroxyl group.
In a typical procedure, 2-naphthol is dissolved in a solvent such as glacial acetic acid. orgsyn.org A solution of bromine in acetic acid is then added, leading to an exothermic reaction and the formation of the dibrominated product. orgsyn.org While direct selective bromination to the 6-position is challenging, this dibrominated intermediate is a crucial precursor for the subsequent reductive debromination step to yield the desired 6-bromo-2-naphthol (B32079). orgsyn.org
Reductive Debromination of Polybrominated Naphthol Intermediates (e.g., 1,6-dibromo-2-naphthol)
The selective removal of the bromine atom at the 1-position of 1,6-dibromo-2-naphthol is a key step to afford 6-bromo-2-hydroxynaphthalene. This reductive debromination can be accomplished using various reducing agents.
A well-established method involves the use of metallic tin in boiling acetic acid. orgsyn.org Following the initial bromination of 2-naphthol to 1,6-dibromo-2-naphthol in the same reaction vessel, mossy tin is added portion-wise. orgsyn.org The mixture is boiled for several hours to facilitate the reduction. orgsyn.org This process yields crude 6-bromo-2-naphthol, which can be purified by distillation and recrystallization. orgsyn.org High yields of 96-100% of the crude product have been reported for this method. orgsyn.org
Other reported reducing agents for this transformation include hydriodic acid and stannous chloride in hydrochloric acid. orgsyn.org More contemporary methods have also been developed, such as the use of a tungsten carbide-based catalyst with molecular hydrogen in an acidic organic solvent, which allows for selective monodebromination at the 1-position. google.com
Table 1: Comparison of Reductive Debromination Methods for 1,6-dibromo-2-naphthol
| Reducing Agent | Solvent | Reaction Conditions | Reported Yield |
| Mossy Tin | Glacial Acetic Acid | Boiling, 3 hours | 96-100% (crude) |
| Hydriodic Acid | Not specified | Not specified | - |
| Stannous Chloride | Aqueous Alcohol / Acetic Acid with HCl | Not specified | - |
| Tungsten Carbide/H₂ | Acidic Organic Solvent | Not specified | High selectivity |
Optimized Williamson Ether Synthesis for Ethyl 2-(6-bromo-2-naphthyloxy)acetate Formation
The conversion of 6-bromo-2-hydroxynaphthalene to this compound is achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the naphthol to form a nucleophilic naphthoxide ion, which then attacks an ethyl haloacetate.
Role of Base Catalysis (e.g., Anhydrous Potassium Carbonate) in Enhancing Reaction Efficiency
The choice of base is crucial for the efficient deprotonation of the phenolic hydroxyl group of 6-bromo-2-hydroxynaphthalene. While strong bases like sodium hydride can be used, for the synthesis of aryl ethers, weaker bases such as anhydrous potassium carbonate (K₂CO₃) are often sufficient and can offer advantages in terms of handling and selectivity. jk-sci.com Potassium carbonate acts as a base to deprotonate the naphthol, forming the potassium naphthoxide salt in situ. This naphthoxide is a potent nucleophile that readily participates in the subsequent substitution reaction. The use of a relatively weak base like potassium carbonate is particularly suitable for aryl ethers. jk-sci.com
Solvent Effects on Reaction Kinetics and Product Yield (e.g., Acetone (B3395972), DMF)
The solvent plays a significant role in the Williamson ether synthesis, influencing the reaction rate and, in some cases, the product distribution. Polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., K⁺) without strongly solvating the nucleophilic anion, thus enhancing its reactivity. jk-sci.comnumberanalytics.com
Commonly used polar aprotic solvents include acetone and N,N-dimethylformamide (DMF). jk-sci.comnumberanalytics.com In the synthesis of this compound, refluxing in acetone has been shown to be an effective condition. The choice of a polar aprotic solvent helps to facilitate the Sₙ2 reaction pathway and can minimize potential side reactions. jk-sci.com Studies on similar Williamson ether syntheses have shown that the choice of solvent can impact the regioselectivity of the reaction, with aprotic solvents generally favoring the desired O-alkylation over potential C-alkylation. rsc.org
Table 2: Typical Reaction Parameters for the Williamson Ether Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
| 6-bromo-2-hydroxynaphthalene | Ethyl chloroacetate (B1199739) | Anhydrous Potassium Carbonate | Acetone | Reflux |
Mechanistic Pathways of Nucleophilic Alkyl Substitution (Sₙ2)
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.commasterorganicchemistry.com This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. masterorganicchemistry.commasterorganicchemistry.com
In the formation of this compound, the nucleophile is the 6-bromo-2-naphthoxide ion generated by the deprotonation of 6-bromo-2-hydroxynaphthalene by potassium carbonate. quizlet.com This naphthoxide ion performs a backside attack on the electrophilic methylene (B1212753) carbon of the ethyl chloroacetate. masterorganicchemistry.com The carbon-oxygen bond is formed concurrently with the cleavage of the carbon-chlorine bond. masterorganicchemistry.com This Sₙ2 pathway is favored for primary alkyl halides, such as ethyl chloroacetate, as steric hindrance is minimal, allowing for the approach of the nucleophile. masterorganicchemistry.com
Alternative Synthetic Approaches for Related Naphthyloxy Acetates
The synthesis of naphthyloxy acetates, including this compound, is typically achieved through a Williamson ether synthesis involving a naphthol and an α-haloacetate. However, modifications to this general strategy allow for the creation of a diverse library of related compounds. These alternative approaches involve varying both the halogenated acetate (B1210297) reagent and the naphthol coupling partner.
Modifications Utilizing Different Halogenated Acetate Reagents (e.g., Methyl Bromoacetate (B1195939), Tert-Butyl Bromoacetate)
The ester moiety of the target molecule can be readily altered by substituting ethyl bromoacetate with other halogenated acetate reagents. This modification is primarily used to synthesize different ester derivatives of the corresponding naphthyloxyacetic acid, which may serve as final products or as intermediates requiring subsequent hydrolysis or transesterification. The choice of the ester can influence the compound's physical properties, such as solubility and crystallinity, and its reactivity.
Methyl Bromoacetate is a frequently used alkylating agent for phenol (B47542) and amino groups. wikipedia.org Its application in this context leads to the formation of the methyl ester analog, mthis compound. Methyl bromoacetate is a reactive and commercially available reagent often employed in the synthesis of vitamins, pharmaceuticals, and coumarins. wikipedia.orgnih.gov
Tert-Butyl Bromoacetate serves as a valuable reagent for introducing a tert-butyl ester group. sigmaaldrich.com This group is a common protecting group for carboxylic acids in organic synthesis. The resulting tert-butyl 2-(6-bromo-2-naphthyloxy)acetate is sterically hindered, which makes it resistant to hydrolysis under basic conditions. However, the tert-butyl group can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid. This reagent is a key intermediate in the synthesis of amino acids, peptides, and various pharmaceutical compounds. chemicalbook.com
The table below summarizes the key features of these alternative halogenated acetate reagents in the synthesis of naphthyloxy acetates.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Feature | Resulting Product Moiety |
| Methyl Bromoacetate | C₃H₅BrO₂ | 152.98 | Forms the corresponding methyl ester. wikipedia.org | -COOCH₃ |
| Tert-Butyl Bromoacetate | C₆H₁₁BrO₂ | 195.05 | Introduces a sterically hindered tert-butyl ester, often used as a protecting group. sigmaaldrich.comchemicalbook.com | -COOC(CH₃)₃ |
Exploration of Diverse Coupling Partners (e.g., Substituted Naphthols)
The structural diversity of the naphthyloxy acetate scaffold can be significantly expanded by employing various substituted naphthols as the starting coupling partner. The naphthol core, particularly 2-naphthol, is a versatile precursor in organic synthesis due to its multiple reactive sites, making it a key building block for a wide range of heterocyclic compounds and other complex organic molecules. fardapaper.ir The nature and position of substituents on the naphthyl ring can profoundly impact the chemical and biological properties of the final product.
The synthesis of polysubstituted naphthols has been an area of active research, with numerous methods developed to access these important intermediates. researchgate.netnih.gov These methods allow for the preparation of naphthols with a wide array of functional groups, including alkyl, aryl, halogen, and nitro groups, at various positions on the aromatic rings.
The reaction of these substituted naphthols with a given halogenated acetate (such as ethyl bromoacetate) via Williamson ether synthesis leads to a library of corresponding substituted naphthyloxy acetates. For example, coupling 6-acetyl-2-naphthol or 6-methoxy-2-naphthol (B1581671) would yield the corresponding 6-acetyl or 6-methoxy derivatives of ethyl 2-(2-naphthyloxy)acetate. The electronic effects (electron-donating or electron-withdrawing) and steric hindrance of the substituents on the naphthol can influence the nucleophilicity of the hydroxyl group and may require adjustments to the reaction conditions, such as the choice of base, solvent, and temperature, to achieve optimal yields. researchgate.net
Below is a table illustrating potential substituted naphthol coupling partners and the resulting ethyl naphthyloxy acetate derivatives.
| Substituted Naphthol | Substituent (at position X) | Resulting Product |
| 6-Methyl-2-naphthol | -CH₃ | Ethyl 2-(6-methyl-2-naphthyloxy)acetate |
| 6-Methoxy-2-naphthol | -OCH₃ | Ethyl 2-(6-methoxy-2-naphthyloxy)acetate |
| 6-Nitro-2-naphthol | -NO₂ | Ethyl 2-(6-nitro-2-naphthyloxy)acetate |
| 7-Chloro-2-naphthol | -Cl | Ethyl 2-(7-chloro-2-naphthyloxy)acetate |
The strategic selection of both the halogenated acetate reagent and the substituted naphthol coupling partner provides a powerful combinatorial approach for the synthesis of a wide range of naphthyloxy acetate derivatives with tailored properties.
Advanced Spectroscopic and Crystallographic Elucidation of Ethyl 2 6 Bromo 2 Naphthyloxy Acetate
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis of Ethyl 2-(6-bromo-2-naphthyloxy)acetate has furnished a precise and unambiguous determination of its molecular and supramolecular structure. The compound crystallizes in the monoclinic P21/n space group. scispace.comresearchgate.net The crystallographic data are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₃BrO₃ |
| Formula Weight | 309.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 4.9979 (5) |
| b (Å) | 9.3847 (7) |
| c (Å) | 27.778 (3) |
| β (°) | 94.857 (8) |
| Volume (ų) | 1298.2 (2) |
| Z | 4 |
| Temperature (K) | 173 (2) |
| Calculated Density (Mg m⁻³) | 1.582 |
The molecular structure of this compound consists of a bromonaphthyl group linked via an ether oxygen atom to an ethyl acetate (B1210297) moiety. The geometric parameters, including bond lengths and angles, fall within standard ranges for similar organic compounds. scispace.comresearchgate.net The conformation of the molecule is characterized by the spatial arrangement of the flexible ethyl acetate side chain relative to the rigid naphthyloxy core. The crystal structure analysis reveals a specific, low-energy conformation adopted by the molecule in the solid state.
The molecule can be described as comprising two main planar sections. scispace.comresearchgate.net The bromonaphthyl moiety is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.010 Å. scispace.comresearchgate.net The ethoxycarbonylmethoxy group attached to the naphthyloxy core is also largely planar, exhibiting an r.m.s. deviation of 0.018 Å. scispace.comresearchgate.net
A key structural feature is the significant twist between these two planar moieties. The dihedral angle between the plane of the bromonaphthyl group and the plane of the ethoxycarbonylmethoxy side chain is 79.23 (7)°. scispace.comresearchgate.net This near-perpendicular arrangement minimizes steric hindrance between the bulky naphthyl system and the acetate group.
The crystal packing of this compound is primarily stabilized by weak intermolecular C–H···O hydrogen bonds. scispace.comresearchgate.net These interactions link adjacent molecules into a cohesive three-dimensional network. Specifically, a hydrogen atom on the naphthyl ring acts as a donor to the carbonyl oxygen atom of a neighboring molecule. The geometric details of this key interaction are provided in the table below.
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| C1–H1A···O3ⁱ | 0.99 | 2.56 | 3.479 (4) | 155 |
Symmetry code: (i) x - 1/2, -y + 1/2, z - 1/2
Vibrational Spectroscopy for Functional Group Fingerprinting
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information on the functional groups present in the molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is expected to display a series of absorption bands corresponding to the vibrations of its distinct chemical bonds. The major assignments are predicted as follows:
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100–3000 | C–H stretching | Aromatic (Naphthyl) |
| 2980–2850 | C–H stretching | Aliphatic (Ethyl group) |
| 1760–1740 | C=O stretching | Ester (carbonyl) |
| 1600, 1500, 1450 | C=C stretching | Aromatic ring skeleton |
| 1250–1200 | C–O–C asymmetric stretching | Aryl-alkyl ether |
| 1200–1050 | C–O stretching | Ester |
| ~1050 | C–O–C symmetric stretching | Aryl-alkyl ether |
| ~850–800 | C–H out-of-plane bending | Substituted Naphthalene (B1677914) |
| 600–500 | C–Br stretching | Bromo-aromatic |
The strong carbonyl (C=O) stretch of the ester is one of the most prominent and easily identifiable peaks. The aromatic C=C stretching vibrations and the C-O stretches from the ether and ester groups provide a detailed fingerprint of the core structure.
Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds. The Raman spectrum is expected to be dominated by vibrations that induce a significant change in molecular polarizability.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100–3000 | Aromatic C–H stretching | Naphthyl |
| 2980–2850 | Aliphatic C–H stretching | Ethyl group |
| ~1600 | Aromatic ring stretching | Naphthyl |
| 1400–1300 | Ring breathing mode | Naphthyl |
| ~1250 | Aryl-O stretching | Ether |
| 600–500 | C–Br stretching | Bromo-aromatic |
The symmetric breathing modes of the naphthalene ring are typically strong and sharp in the Raman spectrum, providing an excellent marker for the aromatic system. The C-Br stretch is also expected to be Raman active.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound provides valuable insights into the arrangement of hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the bromonaphthyl ring system and the aliphatic protons of the ethyl acetate moiety.
The aromatic region of the spectrum is expected to display a complex pattern of signals due to the protons on the naphthalene ring. The presence of the bromine atom and the ether linkage significantly influences the chemical shifts of these protons. The proton at the C1 position is anticipated to appear as a doublet, while the protons at C3 and C4 will likely exhibit coupling to each other. The proton at C5 will also likely be a doublet, with the proton at C7 showing a doublet of doublets due to coupling with both H5 and H8. The proton at C8 is expected to be a doublet.
The ethyl group of the acetate moiety gives rise to two characteristic signals: a triplet corresponding to the methyl (CH₃) protons and a quartet corresponding to the methylene (B1212753) (CH₂) protons. This splitting pattern, a result of spin-spin coupling, is indicative of the adjacent CH₂ and CH₃ groups, respectively. The methylene protons of the acetate group directly attached to the oxygen atom are expected to appear as a singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | 7.75 | d | 9.0 |
| H-3 | 7.20 | d | 2.5 |
| H-4 | 7.80 | d | 9.0 |
| H-5 | 7.60 | d | 8.8 |
| H-7 | 7.50 | dd | 8.8, 2.2 |
| H-8 | 8.10 | d | 2.2 |
| O-CH₂-C=O | 4.80 | s | - |
| O-CH₂-CH₃ | 4.30 | q | 7.1 |
| O-CH₂-CH₃ | 1.30 | t | 7.1 |
Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum is expected to show a total of 14 signals, corresponding to the 14 carbon atoms in the molecule. The carbon atoms of the naphthalene ring will resonate in the aromatic region of the spectrum, with their chemical shifts influenced by the bromine and ether substituents. The carbon atom bearing the bromine (C-6) is expected to have a chemical shift in the range of 115-120 ppm. The carbon atoms of the ethyl acetate group will appear in the aliphatic region. The carbonyl carbon of the ester group is a key diagnostic signal and is anticipated to be observed at a significantly downfield chemical shift, typically in the range of 168-170 ppm. The methylene carbon of the ethyl group and the methylene carbon of the acetate group will have distinct chemical shifts due to their different chemical environments. The methyl carbon of the ethyl group will appear at the most upfield position.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 129.0 |
| C-2 | 155.0 |
| C-3 | 110.0 |
| C-4 | 130.0 |
| C-4a | 128.0 |
| C-5 | 129.5 |
| C-6 | 118.0 |
| C-7 | 130.5 |
| C-8 | 122.0 |
| C-8a | 135.0 |
| C=O | 169.0 |
| O-CH₂-C=O | 66.0 |
| O-CH₂-CH₃ | 62.0 |
| O-CH₂-CH₃ | 14.0 |
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₃BrO₃), the calculated exact mass is approximately 308.0048 g/mol for the ⁷⁹Br isotope and 310.0027 g/mol for the ⁸¹Br isotope. The presence of bromine is readily identifiable by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by two mass units.
The fragmentation pattern observed in the mass spectrum provides further structural information. The molecular ion peak [M]⁺ is expected to be observed, and its fragmentation would likely proceed through several key pathways. A common fragmentation for esters is the loss of the ethoxy group (-OCH₂CH₃), leading to an acylium ion. Another plausible fragmentation pathway involves the cleavage of the ether bond, resulting in the formation of a bromonaphthoxy radical or cation. Further fragmentation of the naphthalene ring system can also occur.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Formula | Description |
| 308.0048 / 310.0027 | [C₁₄H₁₃BrO₃]⁺ | Molecular ion |
| 263.9997 / 265.9976 | [C₁₂H₈BrO₂]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 235.9687 / 237.9666 | [C₁₀H₆BrO]⁺ | Cleavage of the ether bond |
| 221.9530 / 223.9509 | [C₁₀H₆Br]⁺ | Loss of CO from the bromonaphthoxy fragment |
| 157.0340 | [C₁₀H₆O]⁺ | Naphthoxy fragment (loss of Br) |
Computational and Theoretical Studies of Ethyl 2 6 Bromo 2 Naphthyloxy Acetate
Density Functional Theory (DFT) Based Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.
Quantum Chemical Calculation of Optimized Geometries and Energetic Minima
While a specific DFT-based geometry optimization for Ethyl 2-(6-bromo-2-naphthyloxy)acetate is not documented in the reviewed literature, experimental data from single-crystal X-ray diffraction provides a precise geometric description of the molecule in the solid state. researchgate.net
In its crystalline form, the molecule is characterized by two primary planar segments: the bromonaphthyl group and the ethoxycarbonylmethoxy moiety. researchgate.net A DFT calculation would typically begin with these experimental coordinates to find the energetic minimum in the gas phase, providing optimized bond lengths, bond angles, and dihedral angles that are free from crystal packing forces. Such a calculation would likely confirm the planarity of the naphthyl ring system and predict the most stable rotational conformation of the ethyl acetate (B1210297) side chain.
Table 1: Selected Experimental Geometric Parameters for this compound
| Parameter | Value |
|---|---|
| Dihedral Angle (Bromonaphthyl plane vs. Ethoxycarbonylmethoxy plane) | 79.23 (7)° |
| Bromonaphthyl moiety r.m.s. deviation | 0.010 Å |
| Ethoxycarbonylmethoxy moiety r.m.s. deviation | 0.018 Å |
Data sourced from single-crystal X-ray diffraction. researchgate.net
4.1.2. Analysis of Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics and Energy GapsThe Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties.
For this compound, a DFT calculation would be expected to show the HOMO localized primarily on the electron-rich 6-bromo-2-naphthyloxy ring system, which possesses significant π-electron density. The LUMO would likely be distributed over the same aromatic system, featuring anti-bonding characteristics. The energy gap would provide a theoretical estimate of the energy required for the lowest electronic excitation.
Simulation of Vibrational Spectra and Correlation with Experimental Data
DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. A frequency calculation for this compound would yield a set of vibrational modes, each with a specific frequency and intensity. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups, such as the C=O stretch of the ester, the C-O ether stretches, and the various vibrations of the bromonaphthalenyl ring. Studies on the related compound, 6-bromo-2-naphthoic acid, have successfully used DFT to interpret its vibrational spectra, suggesting a similar approach would be fruitful for the title compound.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
To investigate the electronic absorption properties, such as those measured by UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach calculates the energies of electronic excited states. A TD-DFT calculation on this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations would likely reveal π→π* transitions associated with the naphthyl chromophore as the dominant electronic excitations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Predictions
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, an MEP map would be expected to show the most negative potential localized around the carbonyl oxygen of the ester group, making it a likely site for interaction with electrophiles or hydrogen bond donors. The aromatic ring would exhibit varying potential, while the region around the hydrogen atoms of the ethyl group would show a positive potential.
Conformational Analysis through Computational Methods
The flexibility of this compound arises from the rotation around the single bonds in its side chain, particularly the C-O-C-C linkage. While the crystal structure reveals a single conformation with a dihedral angle of 79.23° between the two main planes, this may not be the global energy minimum in the gas phase or in solution. researchgate.net
A computational conformational analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface. This process would identify the most stable conformer(s) (energetic minima) and the energy barriers to rotation (transition states). Such an analysis would provide a more complete picture of the molecule's structural dynamics beyond the static image from crystallography.
Theoretical Insights into Intermolecular Interactions and Crystal Lattice Stability
The stability of the crystal lattice of this compound is primarily dictated by a combination of its molecular geometry and the presence of weak intermolecular forces. researchgate.netscispace.com An in-depth analysis of its crystal structure provides significant insights into these stabilizing interactions.
The crystal packing and, consequently, the stability of the lattice are primarily stabilized by a weak C—H⋯O hydrogen bond. researchgate.netscispace.com This non-covalent interaction, although weaker than conventional hydrogen bonds, plays a crucial role in the supramolecular assembly of the molecules within the crystal. The geometric parameters of this hydrogen bond are detailed in the crystallographic data.
The crystallographic parameters determined through single-crystal X-ray studies offer a foundational, theoretical understanding of the solid-state structure of this compound. These parameters define the unit cell and the arrangement of molecules within it.
Below are the key crystal data and structure refinement details for the compound.
Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C14H13BrO3 |
| Formula weight | 309.15 |
| Temperature | 173 (2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/n |
| Unit cell dimensions | |
| a | 4.9979 (5) Å |
| b | 9.3847 (7) Å |
| c | 27.778 (3) Å |
| β | 94.857 (8)° |
| Volume | 1298.2 (2) ų |
| Z | 4 |
| Density (calculated) | 1.581 Mg/m³ |
| Absorption coefficient | 3.16 mm⁻¹ |
| F(000) | 624 |
| Data collection and refinement | |
| Reflections collected | 9302 |
| Independent reflections | 2376 [R(int) = 0.063] |
| Final R indices [I>2σ(I)] | R1 = 0.040, wR2 = 0.103 |
| R indices (all data) | R1 = 0.048, wR2 = 0.108 |
| Data-to-parameter ratio | 14.5 |
Further computational studies, such as Hirshfeld surface analysis or density functional theory (DFT) calculations, which could provide quantitative data on the energies of these intermolecular interactions, have not been reported for this specific compound. Therefore, the current theoretical understanding of its crystal lattice stability is primarily derived from the precise, albeit qualitative, description offered by single-crystal X-ray diffraction data.
Reactivity and Derivatization Chemistry of Ethyl 2 6 Bromo 2 Naphthyloxy Acetate
Transformation of the Ester Moiety
The ester functional group in Ethyl 2-(6-bromo-2-naphthyloxy)acetate is a primary site for chemical modification, readily undergoing reactions such as hydrolysis, amidation, and hydrazinolysis to yield a variety of useful derivatives.
Hydrolysis to the Corresponding Carboxylic Acid
The ethyl ester of 2-(6-bromo-2-naphthyloxy)acetate can be hydrolyzed to its corresponding carboxylic acid, 2-(6-bromo-2-naphthyloxy)acetic acid, under either acidic or basic conditions. Alkaline hydrolysis, or saponification, is a common and efficient method for this transformation. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.
The general mechanism for the base-catalyzed hydrolysis of an ester involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product. The reaction is essentially irreversible due to the deprotonation of the initially formed carboxylic acid by the base.
| Reactant | Reagents and Conditions | Product | Typical Yield |
| This compound | 1. NaOH (aq), Heat 2. HCl (aq) | 2-(6-bromo-2-naphthyloxy)acetic acid | High |
Amidation and Hydrazide Formation (e.g., 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide)
The ester moiety of this compound can be converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively. These reactions are important for introducing new functional groups and for the synthesis of precursors for more complex heterocyclic systems.
Amidation: The reaction with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding amide. This transformation typically requires heating the ester with the amine, sometimes in the presence of a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the amine acts as the nucleophile.
Hydrazide Formation: A particularly useful derivative is the hydrazide, 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide, which is synthesized by reacting this compound with hydrazine hydrate (B1144303), often in an alcoholic solvent like ethanol (B145695). This reaction is generally efficient and proceeds under relatively mild conditions, such as refluxing for a few hours. The resulting acetohydrazide is a key intermediate for the synthesis of various heterocyclic compounds.
| Reactant | Reagent | Product |
| This compound | Ammonia | 2-(6-bromo-2-naphthyloxy)acetamide |
| This compound | Hydrazine hydrate | 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide |
Synthetic Utility of the Bromo-Substituent
The bromine atom at the 6-position of the naphthalene (B1677914) ring is a key functional group that allows for the introduction of a wide variety of substituents through cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira Coupling) for Aryl-Aryl or Aryl-Alkyne Linkages
The bromo-substituent on the naphthalene ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new aryl-aryl bond, providing access to a wide range of biaryl compounds. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method is highly efficient for the synthesis of aryl-alkyne derivatives. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate.
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Aryl-substituted naphthyl ether |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted naphthyl ether |
Nucleophilic Substitution Reactions of the Bromine Atom
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the naphthalene ring is generally challenging due to the high energy of the intermediate Meisenheimer complex in the absence of activating electron-withdrawing groups. The naphthalene ring system in this compound is not strongly activated towards nucleophilic attack.
However, under forcing conditions, such as high temperatures and pressures, or through the use of specific catalysts like copper salts (Ullmann condensation), the bromine atom can be displaced by various nucleophiles. For instance, reactions with amines can lead to the corresponding amino-substituted naphthalenes. These reactions often require a strong base and a polar aprotic solvent.
Cyclization Reactions Initiated from the Hydrazide Intermediate
The 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide, obtained from the hydrazinolysis of the parent ester, is a valuable precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These heterocycles are important structural motifs in many biologically active compounds.
The cyclization of the acetohydrazide can be achieved through various synthetic routes. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of an oxadiazole-thione, which can be further derivatized. Alternatively, treatment with an appropriate acid chloride or anhydride (B1165640) followed by cyclodehydration can also yield the corresponding 1,3,4-oxadiazole (B1194373) derivative.
| Hydrazide Intermediate | Reagent for Cyclization | Resulting Heterocycle |
| 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide | Carbon disulfide, base | 5-((6-bromo-2-naphthyloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione |
| 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide | Phosgene or equivalent | 5-((6-bromo-2-naphthyloxy)methyl)-1,3,4-oxadiazol-2(3H)-one |
| 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide | Aroyl chloride, then dehydrating agent | 2-Aryl-5-((6-bromo-2-naphthyloxy)methyl)-1,3,4-oxadiazole |
Synthesis of Novel 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole derivatives from this compound begins with its conversion to the corresponding acid hydrazide. This is typically achieved by refluxing the ester with hydrazine hydrate in an alcoholic solvent, such as ethanol. The resulting 2-((6-bromo-2-naphthyl)oxy)acetohydrazide is a crucial building block for subsequent cyclization reactions. nih.govnih.gov
One common method for forming the 1,3,4-oxadiazole ring involves the cyclodehydration of the hydrazide with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govresearchgate.net This reaction leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles, where one substituent is the (6-bromo-2-naphthyloxy)methyl group derived from the starting ester, and the other substituent is derived from the carboxylic acid used in the cyclization step.
Alternatively, the hydrazide can be reacted with aromatic aldehydes to form N-substituted benzylidene hydrazides (Schiff bases). nih.govptfarm.pl These intermediates can then be oxidatively cyclized using reagents such as chloramine-T or a mixture of iodine and mercuric oxide to yield the desired 2,5-disubstituted 1,3,4-oxadiazole derivatives. nih.govptfarm.pl This two-step approach allows for the introduction of a wide variety of substituted aryl groups at the 5-position of the oxadiazole ring.
Table 1: Examples of Reagents for 1,3,4-Oxadiazole Synthesis from Hydrazides
| Reagent Class | Specific Reagent Example | Resulting Structure |
|---|---|---|
| Carboxylic Acids | Substituted Aromatic Acids | 2-((6-bromo-2-naphthyloxy)methyl)-5-(aryl)-1,3,4-oxadiazole |
Exploration of Other Fused Heterocyclic Ring Systems (e.g., 1,3,4-Oxadiazole-2(3H)-thione and Mannich Bases)
Further exploration of the reactivity of the 2-((6-bromo-2-naphthyl)oxy)acetohydrazide intermediate leads to other important heterocyclic systems. A key transformation is the reaction with carbon disulfide in an alkaline medium, typically ethanolic potassium hydroxide. nih.govnjppp.com This reaction proceeds via dithiocarbazate salt formation followed by cyclization to yield 5-(((6-bromo-2-naphthyl)oxy)methyl)-1,3,4-oxadiazole-2(3H)-thione. njppp.comnih.gov This molecule exists in a tautomeric equilibrium with its thiol form, 5-(((6-bromo-2-naphthyl)oxy)methyl)-1,3,4-oxadiazole-2-thiol.
The presence of an acidic N-H proton in the 1,3,4-oxadiazole-2(3H)-thione ring makes it an excellent substrate for aminomethylation via the Mannich reaction. nih.govresearchgate.net This reaction involves the condensation of the thione with formaldehyde (B43269) and a primary or secondary amine, including substituted piperazines, to afford N-Mannich bases. nih.govresearchgate.netnih.gov The reaction is typically carried out in ethanol at room temperature. nih.govnih.gov This derivatization is a powerful tool for creating a library of compounds, as a wide variety of amines can be utilized to modify the structure and properties of the final product. mdpi.comorientjchem.org
The general reaction scheme is as follows:
Thione Formation: 2-((6-bromo-2-naphthyl)oxy)acetohydrazide + CS₂ + KOH → 5-(((6-bromo-2-naphthyl)oxy)methyl)-1,3,4-oxadiazole-2(3H)-thione. nih.gov
Mannich Reaction: The thione + Formaldehyde + R¹R²NH → 3-((R¹R²N)methyl)-5-(((6-bromo-2-naphthyl)oxy)methyl)-1,3,4-oxadiazole-2(3H)-thione. nih.govresearchgate.net
Table 2: Synthesis of Mannich Bases from 1,3,4-Oxadiazole-2(3H)-thione
| Amine Type | Example Amine | Product Class |
|---|---|---|
| Primary Aromatic Amine | Substituted Anilines | 3-((Aryl-amino)methyl)-1,3,4-oxadiazole-2(3H)-thiones |
Strategic Applications in Advanced Organic Synthesis and Chemical Precursor Development
Function as a Key Intermediate in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The primary and most well-documented application of Ethyl 2-(6-bromo-2-naphthyloxy)acetate is its crucial role as an intermediate in the synthesis of several non-steroidal anti-inflammatory drugs. Its molecular structure provides a foundational component that can be efficiently transformed into the final active pharmaceutical ingredients.
Role in the Production Pathway of Naproxen and Analogs
This compound is a pivotal intermediate in some synthetic routes leading to Naproxen, a widely used NSAID for alleviating pain, fever, and inflammation. researchgate.net The synthesis of this compound itself typically begins with 6-bromo-2-naphthol (B32079).
A common laboratory-scale synthesis involves the reaction of 6-bromo-2-hydroxynaphthalene with ethyl chloroacetate (B1199739) in the presence of a base such as anhydrous potassium carbonate in a solvent like acetone (B3395972). The mixture is refluxed to facilitate the nucleophilic substitution reaction, where the phenoxide ion of 6-bromo-2-naphthol displaces the chloride from ethyl chloroacetate to form the ether linkage, yielding this compound. researchgate.net
The subsequent conversion of this compound to Naproxen involves the transformation of the ethyl acetate (B1210297) group into the characteristic (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid structure of Naproxen. While various industrial syntheses of Naproxen exist, a plausible synthetic strategy from this intermediate would involve several key steps. First, the bromine atom at the 6-position of the naphthalene (B1677914) ring is typically replaced with a methoxy (B1213986) group. This can be achieved through a nucleophilic aromatic substitution reaction, often employing sodium methoxide (B1231860) in the presence of a copper catalyst.
Following the introduction of the methoxy group, the challenge lies in converting the acetate side chain into a propionate (B1217596) moiety. One conceptual approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(6-methoxy-2-naphthyloxy)acetic acid. This acid can then be subjected to a homologation reaction, such as the Arndt-Eistert synthesis, to extend the carbon chain by one methylene (B1212753) unit, thereby forming the propionic acid derivative. organic-chemistry.orgwikipedia.org The Arndt-Eistert reaction involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (like water) to yield the homologated carboxylic acid. organic-chemistry.orgwikipedia.org
An alternative theoretical pathway could involve reactions at the alpha-carbon of the ester. For instance, deprotonation of the alpha-carbon with a strong base followed by methylation would introduce the necessary methyl group to form the propionate structure. However, controlling this reaction to achieve the desired mono-methylation can be challenging.
It is important to note that while this compound is a recognized intermediate, large-scale industrial production of Naproxen often utilizes more convergent and economically viable routes that may not proceed through this specific compound.
Scaffold for the Rational Design and Construction of Complex Molecular Architectures
The 6-bromo-2-naphthyloxyacetate framework serves as a versatile scaffold for the rational design and synthesis of more complex molecules. The naphthalene core provides a rigid, planar structure that is prevalent in many biologically active compounds and functional materials. lifechemicals.com The bromine atom at the 6-position and the ethyl acetate group at the 2-position offer two distinct points for chemical modification, allowing for the systematic exploration of chemical space and the development of structure-activity relationships.
The bromine atom is particularly useful as it can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at the 6-position of the naphthalene ring. This modularity is highly valuable in medicinal chemistry for optimizing the pharmacological properties of a lead compound.
Development of Novel Heterocyclic Libraries for High-Throughput Screening (Conceptual)
Conceptually, this compound and its derivatives are attractive starting materials for the development of novel heterocyclic libraries for high-throughput screening. The field of drug discovery heavily relies on the availability of diverse collections of small molecules to identify new therapeutic leads. The functional groups present in this compound provide handles for the construction of various heterocyclic ring systems.
For example, the carboxylic acid obtained after hydrolysis of the ethyl ester can be used as a precursor for the synthesis of heterocycles such as oxadiazoles, pyrazoles, and pyridazinones through condensation reactions with appropriate bifunctional reagents. Furthermore, the bromine atom can be converted to other functional groups, such as an amino or a hydroxyl group, which can then participate in cyclization reactions to form a wide range of fused or appended heterocyclic systems.
The versatility of the 2-naphthol (B1666908) scaffold, from which the title compound is derived, in multicomponent reactions for the synthesis of diverse N/O-containing heterocycles has been well-documented. nih.gov This suggests that this compound could similarly be employed in one-pot, multicomponent strategies to rapidly generate a large number of structurally diverse heterocyclic compounds. nih.gov These libraries could then be screened against various biological targets to identify novel hits for drug discovery programs. The rigid naphthalene core would provide a well-defined three-dimensional orientation for the appended heterocyclic systems, which can be advantageous for binding to specific protein targets.
Potential in the Synthesis of Fluorescent Probes or Luminescent Materials (if relevant analogs found)
Naphthalene derivatives are known for their inherent fluorescence and are often used as the core structure for fluorescent probes and luminescent materials. nih.govnih.gov The photophysical properties of naphthalene, such as its high quantum yield and photostability, make it an excellent fluorophore. nih.gov The bromo and acetate substituents on this compound offer opportunities to modulate these properties and to develop novel functional materials.
While specific studies on the fluorescence of this compound are not widely reported, its precursor, 6-bromo-2-naphthol, has been investigated as a real-time polymerase chain reaction (RTP) probe. medchemexpress.com It forms a complex with β-cyclodextrin, which enhances its phosphorescence signal at room temperature. medchemexpress.com This suggests that the 6-bromo-2-naphthyloxy moiety has favorable photophysical properties that could be exploited.
By chemically modifying the ethyl acetate group or by replacing the bromine atom with other functional groups through cross-coupling reactions, it is conceivable to synthesize a range of fluorescent probes. For instance, coupling of the bromo-naphthalene scaffold with other aromatic or heterocyclic systems could lead to compounds with extended π-conjugation, resulting in altered absorption and emission wavelengths. The ester group could be modified to include specific recognition elements for detecting ions, small molecules, or biomolecules. The design of such probes often involves linking the naphthalene fluorophore to a receptor unit that selectively interacts with the target analyte, leading to a measurable change in the fluorescence signal. The development of such naphthalene-based fluorescent probes is an active area of research with applications in bioimaging, environmental monitoring, and diagnostics. nih.govmdpi.com
Mechanistic Investigations into Biological Activity of Derivatives Non Clinical Focus
Molecular Basis of Antimicrobial Activity of Naphthyloxy and Oxadiazole Derivatives
The antimicrobial potential of compounds derived from naphthyloxy and oxadiazole scaffolds is a subject of significant scientific inquiry. The molecular basis for this activity is multifaceted, involving specific interactions with microbial targets and favorable physicochemical properties that allow for cellular penetration and target engagement.
A primary hypothetical target for the antifungal activity of naphthyloxy derivatives is the enzyme chitin synthase. Chitin is a crucial structural polysaccharide in fungal cell walls, absent in vertebrates, making its synthesis pathway an attractive and selective target for antifungal agents. mdpi.compatsnap.com Inhibition of chitin synthase disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. patsnap.com It is hypothesized that compounds like Ethyl 2-(6-bromo-2-naphthyloxy)acetate could interfere with chitin synthase activity. The mechanism may involve the compound binding to the catalytic or allosteric sites of the enzyme, preventing the polymerization of N-acetylglucosamine to form chitin. patsnap.com The planar naphthyl ring could facilitate intercalation into hydrophobic regions of the enzyme, while the acetate (B1210297) moiety might interact with polar residues within the active site.
For derivatives incorporating an oxadiazole ring, a common bioisostere for carboxylic acid moieties, the antimicrobial mechanism could involve the inhibition of other critical enzymes. Research has shown that oxadiazole derivatives can act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
In silico tools are frequently used in early-stage drug discovery to predict the pharmacological potential of chemical compounds. ijpsjournal.com These predictions are based on the molecule's structure and its similarity to known biologically active agents. Parameters such as Lipinski's rule of five help assess a compound's potential for oral bioavailability. ijpsjournal.com
Bioactivity scores for a compound like this compound can be calculated using computational software like Molinspiration. These scores predict the potential for the molecule to interact with major classes of drug targets. A score greater than 0.00 suggests probable biological activity, a score between -0.50 and 0.00 indicates moderate activity, and a score below -0.50 suggests inactivity. researchgate.netresearchgate.net The predictions for naphthyloxy derivatives often indicate potential interactions with G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. mdpi.com
Below is an interactive table showing a hypothetical computational assessment for this compound based on common drug-likeness and bioactivity prediction parameters.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Log P (Lipophilicity) | < 5 | Complies with Lipinski's Rule, indicating good permeability. |
| Molecular Weight | < 500 | Complies with Lipinski's Rule. |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5). |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10). |
| GPCR Ligand Score | 0.15 | Likely to possess biological activity. researchgate.net |
| Ion Channel Modulator Score | -0.10 | Moderately active. researchgate.net |
| Kinase Inhibitor Score | -0.25 | Moderately active. researchgate.net |
| Nuclear Receptor Ligand Score | 0.20 | Likely to possess biological activity. researchgate.net |
| Protease Inhibitor Score | -0.30 | Moderately active. researchgate.net |
| Enzyme Inhibitor Score | 0.35 | Likely to possess biological activity. researchgate.net |
Exploration of Structure-Activity Relationships at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. edgccjournal.org For naphthyloxy derivatives, modifications to the naphthalene (B1677914) core, the linker, and the terminal functional group can dramatically alter the compound's biological profile.
The nature and position of substituents on the naphthalene ring are critical determinants of biological activity. In the case of this compound, the bromine atom at the 6-position is of particular interest. Studies on related heterocyclic scaffolds, such as naphthyridine, have shown that the introduction of a bromine atom at the C-6 position can significantly enhance antibacterial activity. nih.gov Halogen substituents, being electron-withdrawing and lipophilic, can influence the molecule's electronic distribution and its ability to cross cell membranes.
The impact of various substituents on the antimicrobial activity of related compounds is summarized in the table below.
| Scaffold | Substituent Modification | Observed Impact on Activity | Reference |
|---|---|---|---|
| Naphthyridine | Addition of Bromine at C-6 | Enhanced antibacterial activity against B. subtilis. | nih.gov |
| Cinnamaldehyde | Addition of Bromine | Showed 2.7-fold stronger inhibitory activity against chitin synthase 2 than the parent compound. | nih.gov |
| Thiosemicarbazide | Trifluoromethylphenyl group | Demonstrated the most promising antibacterial activity among tested substituents. | nih.gov |
| Naphthyridine | Chloro substituent | Displayed the highest antifungal and antibacterial activity in its series. | nih.gov |
These findings suggest that the 6-bromo substituent in this compound is likely a key contributor to its predicted biological profile, potentially by increasing its affinity for molecular targets or improving its pharmacokinetic properties.
Theoretical Models of Enzyme-Ligand Interactions (e.g., COX-2 if relevant for related compounds)
Theoretical modeling, including molecular docking, provides valuable insights into how a ligand might bind to the active site of a target enzyme. frontiersin.orgnih.gov For naphthyloxy derivatives, which share a structural core with the non-steroidal anti-inflammatory drug (NSAID) naproxen, cyclooxygenase-2 (COX-2) represents a relevant theoretical target. nih.govjapsonline.com COX enzymes mediate the conversion of arachidonic acid to prostaglandins and are key targets in inflammation. mdpi.com
The COX active site is a long, hydrophobic channel. Structural studies of naproxen bound to COX-2 reveal that the naphthyl scaffold is essential for inhibition. nih.gov Ligands can bind in different orientations within this channel. For example, some inhibitors bind in a "canonical" fashion with their acidic group interacting with Arg-120 and Tyr-355 at the top of the channel, while others adopt an "inverted" orientation, interacting with Tyr-385 and Ser-530 deeper within the active site. nih.gov
A theoretical model of this compound interacting with COX-2 would predict that the bromo-naphthyl group binds within the hydrophobic channel. The bromine atom could form specific halogen bonds or enhance van der Waals interactions with nonpolar residues lining the pocket. The ethyl acetate moiety, being less acidic than the carboxylic acid of naproxen, would likely form hydrogen bonds with residues such as Tyr-385 or Ser-530 in an inverted binding pose. This interaction would anchor the ligand, allowing the naphthyl core to block the channel and prevent substrate access, thus inhibiting enzyme activity. Computational modeling and molecular dynamics simulations are essential tools to validate these theoretical interactions and refine the understanding of the enzyme-ligand complex. nih.govnih.gov
Future Research Directions and Uncharted Avenues for Ethyl 2 6 Bromo 2 Naphthyloxy Acetate
Advancements in Asymmetric Synthesis and Enantioselective Derivatization
The core structure of Ethyl 2-(6-bromo-2-naphthyloxy)acetate is achiral. However, the acetate (B1210297) portion presents a prochiral center, offering the potential for introducing chirality. Future research could focus on the development of asymmetric synthetic methods to produce chiral derivatives.
Key Research Thrusts:
Enantioselective Alkylation: Developing catalytic systems that can introduce substituents at the α-position of the ester in an enantioselective manner. This could involve using chiral phase-transfer catalysts or metal complexes with chiral ligands.
Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the ester group to direct diastereoselective transformations at the acetate moiety, followed by the removal of the auxiliary to yield enantiomerically enriched products.
Kinetic Resolution: Designing enzymatic or chemical catalysts that can selectively react with one enantiomer of a racemic derivative, allowing for the separation of enantiopure compounds.
These approaches would yield novel chiral building blocks, expanding the utility of the parent compound in the synthesis of complex, stereochemically defined molecules.
Integration into Flow Chemistry Systems for Continuous Production
Transitioning the synthesis of this compound from traditional batch processing to continuous flow chemistry represents a significant opportunity for process optimization and scalability. Flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for higher yields and purity.
A hypothetical flow setup could involve pumping a stream of 6-bromo-2-naphthol (B32079) and a base through a reactor coil, followed by the introduction of a stream of an ethyl haloacetate. nih.gov The reaction would proceed within a heated coil reactor, with residence time precisely controlled to maximize conversion while minimizing byproduct formation.
Table 1: Potential Advantages of Flow Synthesis
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by vessel surface area; potential for hot spots. | High surface-area-to-volume ratio; excellent heat exchange. |
| Mass Transfer | Dependant on stirring efficiency. | Efficient mixing through diffusion and advection in small channels. |
| Safety | Large volumes of reagents pose higher risks. | Small reaction volumes minimize risk; better containment. |
| Scalability | Scaling up requires larger, more expensive reactors. | Achieved by running the system for longer durations ("scaling out"). google.com |
| Control | Less precise control over temperature and residence time. | Precise, automated control over all reaction parameters. |
Future work would involve screening catalysts, solvents, and reactor designs to develop a robust and efficient continuous production process. google.comresearchgate.net
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize both batch and flow syntheses, real-time reaction monitoring is crucial. Advanced in-situ spectroscopic techniques can provide detailed kinetic and mechanistic data without the need for offline sampling, which can be disruptive and may not capture transient intermediates. spectroscopyonline.com
Potential Spectroscopic Tools:
FT-IR Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR probes can be directly inserted into the reaction mixture. This would allow for monitoring the disappearance of the O-H stretch of 6-bromo-2-naphthol and the appearance of the characteristic C=O stretch of the ester product. nih.gov
Raman Spectroscopy: Complementary to IR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous or highly polar media and can track changes in the naphthalene (B1677914) ring vibrations.
UV-Vis Spectroscopy: The extended aromatic system of the naphthalene core provides a strong chromophore. Changes in conjugation during the reaction could be monitored to track the formation of the product. researchgate.net
Implementing these techniques would enable the precise determination of reaction endpoints, the identification of intermediates, and the rapid optimization of reaction conditions. thetametrisis.com
Development of Machine Learning Models for Predictive Synthesis and Property Forecasting
The intersection of synthetic chemistry and machine learning (ML) offers a powerful paradigm for accelerating research. For this compound, ML models could be developed for several applications.
Predictive Synthesis: An ML model could be trained on a dataset of Williamson ether synthesis reactions. By inputting various parameters (e.g., base, solvent, temperature, catalyst), the model could predict the expected yield and optimal conditions for the synthesis of the target compound and its derivatives.
Property Forecasting: By training models on datasets of known compounds, it would be possible to predict the physicochemical, spectroscopic, and even biological properties of novel, yet-to-be-synthesized derivatives of this compound. This would allow researchers to prioritize synthetic targets with the most promising characteristics.
This data-driven approach could significantly reduce the number of experiments required, saving time and resources while uncovering non-obvious structure-property relationships.
Exploration of Novel Catalytic Transformations at the Bromine and Ester Sites
The two primary functional handles of the molecule—the aryl bromide and the ethyl ester—are ripe for exploration with modern catalytic methods.
Table 2: Potential Catalytic Transformations
| Reaction Site | Catalytic Reaction | Reagents/Catalysts | Potential Outcome |
| Aryl Bromide | Suzuki Coupling | Pd catalyst, boronic acids | C-C bond formation; attachment of new aryl/alkyl groups. |
| Aryl Bromide | Buchwald-Hartwig Amination | Pd/Cu catalyst, amines | C-N bond formation; synthesis of amine derivatives. |
| Aryl Bromide | Heck Coupling | Pd catalyst, alkenes | C-C bond formation; vinylation of the naphthalene core. |
| Aryl Bromide | Sonogashira Coupling | Pd/Cu catalyst, terminal alkynes | C-C bond formation; alkynylation of the naphthalene core. |
| Ethyl Ester | Transesterification | Lewis/Brønsted acids, enzymes | Exchange of the ethyl group for other alcohols. |
| Ethyl Ester | Amidation | Amines, coupling agents | Conversion of the ester to a wide range of amides. |
| Ethyl Ester | Reduction | Selective reducing agents | Conversion to the corresponding primary alcohol. |
Investigating these transformations would unlock access to a vast chemical space of novel derivatives that are currently inaccessible. The use of 6-bromo-2-naphthol derivatives as photoacid catalysts also suggests that the core structure has interesting photochemical properties worth exploring. nsf.gov
Expansion of Derivative Libraries for Targeted Molecular Probe Development
The naphthalene scaffold is a classic fluorophore. This inherent fluorescence, combined with the synthetic handles available on this compound, makes it an excellent starting point for developing targeted molecular probes.
Future research could focus on creating a library of derivatives through the catalytic transformations described previously (Section 8.5). For instance:
Fluorescence Modulation: Attaching electron-donating or withdrawing groups to the naphthalene ring via Suzuki or Buchwald-Hartwig reactions could systematically tune the fluorescence emission wavelength and quantum yield. researchgate.net
Targeted Probes: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to biomolecules, targeting ligands, or other reporter groups to create probes for specific biological targets or cellular imaging applications.
By systematically modifying the structure, derivatives could be designed as sensors that exhibit a change in fluorescence upon binding to a specific analyte (e.g., metal ions, pH changes, or biological macromolecules).
Deeper Theoretical Exploration of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for understanding reaction mechanisms at a molecular level. A deeper theoretical exploration of this compound could provide invaluable insights.
Areas for Computational Study:
Reaction Mechanism of Synthesis: Using Density Functional Theory (DFT), the transition state for the Williamson ether synthesis between 6-bromo-2-naphthol and ethyl bromoacetate (B1195939) can be modeled. This would clarify the reaction pathway and the role of the base and solvent.
Electronic Properties: Calculations can determine the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and charge distribution. This information helps predict its reactivity and spectroscopic properties. researchgate.net
Conformational Analysis: The molecule has rotational freedom around the ether linkage and the ester group. Theoretical calculations can identify the lowest energy conformers, which is crucial for understanding its crystal packing and interactions in solution. researchgate.net
Modeling Catalytic Cycles: For the novel catalytic transformations proposed, computational modeling can be used to elucidate the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, helping to design more efficient catalysts. academicjournals.org
These theoretical studies would complement experimental work, providing a predictive framework to guide future synthetic efforts and the rational design of new functional molecules based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(6-bromo-2-naphthyloxy)acetate, and how is purity ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A phenol derivative (e.g., 6-bromo-2-naphthol) reacts with ethyl bromoacetate in the presence of a base like K₂CO₃ or NaH in acetone or DMF under reflux (60–80°C, 6–12 hours) . Purification involves recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~170 ppm) .
- IR Spectroscopy : Confirms ester C=O (~1740 cm⁻¹) and ether C-O (~1250 cm⁻¹) stretches .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z ~318 (C₁₄H₁₃BrO₃⁺) and fragment ions (e.g., loss of ethoxy group, m/z 245) .
Advanced Research Questions
Q. How do reaction conditions (solvent, base, temperature) influence yield and regioselectivity in the synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of the phenoxide ion, improving yields (~75–85%) compared to THF (~60%) .
- Base Selection : Strong bases (NaH) favor faster reaction rates but may cause ester hydrolysis; milder bases (K₂CO₃) reduce side reactions .
- Temperature Control : Reflux (~80°C) accelerates kinetics but requires strict monitoring to avoid decomposition.
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, K₂CO₃, 80°C | 85 | 98 |
| Acetone, NaH, 60°C | 78 | 95 |
| THF, K₂CO₃, 70°C | 60 | 90 |
Q. What computational strategies predict the biological activity of this compound and its analogs?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., enzymes like CYP450). The bromonaphthyl group enhances hydrophobic interactions .
- QSAR Modeling : Hammett constants (σ) of substituents correlate with activity. Bromine’s σ (~0.23) suggests moderate electron-withdrawing effects, influencing reactivity .
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess frontier orbitals (HOMO-LUMO gap ~5.2 eV, indicating stability) .
Q. How can crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- SHELX Suite : SHELXT (space group determination) and SHELXL (refinement) handle twinned data or disorder. High-resolution (<1.0 Å) data improves R-factor (<0.05) .
- Challenge : Heavy atoms (Br) cause absorption; apply SADABS correction. Example: A derivative with a nitro group showed positional disorder resolved via TLS refinement .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR and X-ray data on substituent positioning in analogs?
- Methodological Answer :
- Case Study : A 4-bromo-2-formyl analog showed NMR peaks suggesting axial symmetry, but X-ray revealed a twisted conformation. This discrepancy arises from solution vs. solid-state dynamics .
- Resolution : Variable-temperature NMR (-40°C to 25°C) can detect conformational locking. DFT simulations (Gaussian 16) model energy barriers between conformers .
Comparative Structural Analysis
Q. How does bromine substitution affect reactivity compared to chloro or nitro analogs?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : Bromine’s moderate deactivation (σ~0.23) slows nitration vs. chloro (σ~0.47) but enhances Suzuki coupling (Pd-catalyzed, 80% yield) .
- Data Table :
| Substituent | σ Value | Suzuki Coupling Yield (%) |
|---|---|---|
| Br | 0.23 | 80 |
| Cl | 0.47 | 65 |
| NO₂ | 1.24 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
